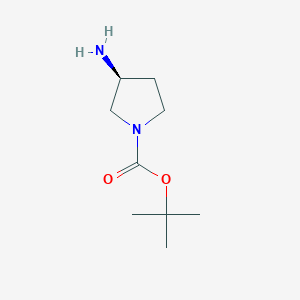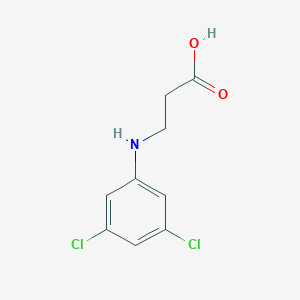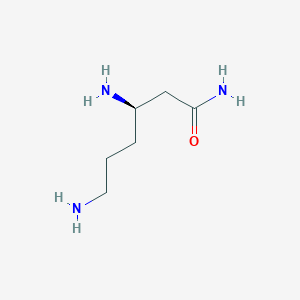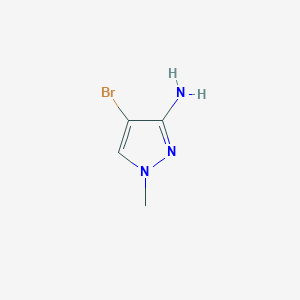
4-Bromo-1-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
The compound "4-Bromo-1-methyl-1H-pyrazol-3-amine" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the fourth position and a methyl group attached to the nitrogen at the first position in the pyrazole ring can influence the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with bromo substituents, typically involves the reaction of primary and secondary amines with appropriate precursors. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting amines with the tosylates of related pyrazole compounds . Although the exact synthesis of "4-Bromo-1-methyl-1H-pyrazol-3-amine" is not detailed in the provided papers, similar synthetic routes involving halogenation and subsequent functionalization are common in the literature.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those with bromo and amide groups, has been studied using techniques such as X-ray crystallography and solid-state NMR (CPMAS technique). These studies reveal that the amide groups can form hydrogen-bond dimeric patterns, which are significant for the compound's structural stability and potential intermolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives are versatile in chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents attached to the pyrazole ring. The bromo group, in particular, is a valuable functional group for further chemical modifications, such as metalation reactions or transition-metal-catalyzed cross-coupling reactions. The presence of a bromo group can facilitate the synthesis of more complex structures, potentially leading to novel compounds with interesting biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-1-methyl-1H-pyrazol-3-amine" would be influenced by its molecular structure. The bromo substituent is a heavy atom that can impact the compound's boiling point, density, and refractive index. The presence of the amine group can contribute to the compound's solubility in polar solvents and its basicity. These properties are crucial for the compound's application in chemical synthesis and its behavior in biological systems. Although the specific properties of "4-Bromo-1-methyl-1H-pyrazol-3-amine" are not provided in the papers, general trends can be inferred from the known behavior of similar pyrazole derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Bromo-1-methyl-1H-pyrazol-3-amine is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which exhibit remarkable analgesic activity in mice, as well as moderate hypotensive, bradycardiac, anti-inflammatory activities, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988). Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structural and nonlinear optical properties using various spectroscopic techniques and density functional theory calculations (Tamer et al., 2016).
Antibacterial Applications
4-Bromo-1-methyl-1H-pyrazol-3-amine plays a role in antibacterial research. A study described the production of new pyrazole amide derivatives and their potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, with some derivatives showing promising antibacterial agent potential (Ahmad et al., 2021).
Structural Studies
Structural elucidation of various derivatives of 4-bromo-1-methyl-1H-pyrazol-3-amine has been conducted, like in a study on pyrazole Schiff bases and their antibacterial activity, showing the potential of these compounds as antibacterial agents (Feng et al., 2018).
Antifungal and Antimicrobial Activities
Derivatives of 4-Bromo-1-methyl-1H-pyrazol-3-amine have been investigated for their antifungal and antimicrobial properties. For example, a study synthesized and evaluated the antibacterial and antifungal activities of new derivatives and found them to be effective against various microbial strains (Pundeer et al., 2013).
Catalysis and Reaction Studies
This compound is also involved in studies related to catalysis and reaction mechanisms. For instance, it has been used in palladium-catalyzed asymmetric allylic amination reactions using ferrocenyl pyrazole ligands (Togni et al., 1996), and in the site-selective functionalization of trifluoromethyl-substituted pyrazoles (Schlosser et al., 2002).
Safety and Hazards
The safety information for “4-Bromo-1-methyl-1H-pyrazol-3-amine” indicates that it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . The recommended precautionary statements include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-1-methyl-1H-pyrazol-3-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in their biological functions . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted density of 191±01 g/cm3 . Its predicted boiling point is 274.6±20.0 °C . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial activities . The compound showed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
The action environment of 4-Bromo-1-methyl-1H-pyrazol-3-amine is likely to be within the host organism infected with Leishmania or Plasmodium species . Environmental factors such as temperature, pH, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
4-bromo-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUMGAZSVZUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370656 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-pyrazol-3-amine | |
CAS RN |
146941-72-2 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




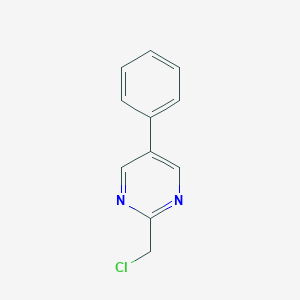

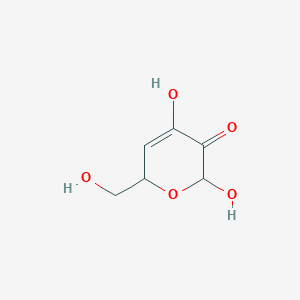



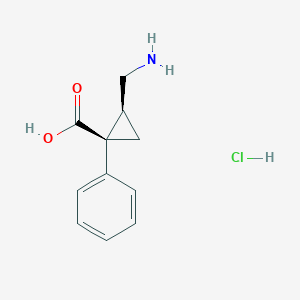
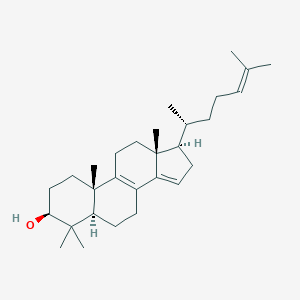
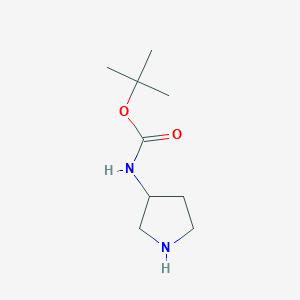
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
